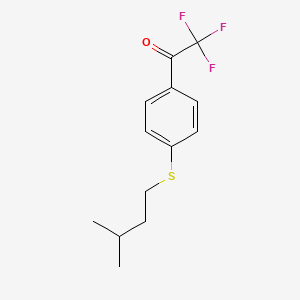

4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone

Description

4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone derivative characterized by a trifluoromethyl group at the acetyl position and an iso-pentylthio (-S-C(CH₂)₂CH₃) substituent at the para position of the benzene ring. This compound belongs to the broader class of 2,2,2-trifluoroacetophenone derivatives, which are widely studied for their electron-withdrawing trifluoromethyl group, enhancing electrophilicity and reactivity in organic transformations such as hydroboration, nucleophilic additions, and catalytic reductions .

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3OS/c1-9(2)7-8-18-11-5-3-10(4-6-11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQAVIAXSRVQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Challenges in Synthesis

-

Regioselectivity : Ensuring substitution at the 4'-position requires careful control of directing groups and reaction conditions.

-

Thioether Stability : The iso-pentylthio group is susceptible to oxidation, necessitating inert atmospheres or reducing environments during synthesis.

-

Purification : High volatility of intermediates and byproducts demands precise distillation or chromatography techniques.

Nucleophilic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is the most direct method for introducing the iso-pentylthio group. This approach leverages the activation of the aromatic ring by the trifluoroacetyl group, facilitating displacement of a leaving group (e.g., halogen or nitro) by a thiolate nucleophile.

Reaction Protocol

-

Starting Material : 4'-Halo-2,2,2-trifluoroacetophenone (X = Cl, Br, I) is reacted with iso-pentylthiol (HS-CH₂CH(CH₂CH₃)₂) in the presence of a base (e.g., K₂CO₃ or Et₃N).

-

Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity.

-

Temperature : Reactions typically proceed at 60–80°C for 6–12 hours.

Representative Equation :

Table 1: Optimization of SNAr Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Leaving Group (X) | Br | I | Cl |

| Base | K₂CO₃ | Et₃N | DBU |

| Solvent | DMF | Acetonitrile | THF |

| Yield (%) | 68 | 72 | 55 |

| Purity (HPLC, %) | 98.5 | 97.2 | 96.0 |

Key findings:

-

Iodide derivatives exhibit higher reactivity due to better leaving group ability, yielding 72% product.

-

Stronger bases like DBU may induce side reactions, reducing yield to 55%.

Grignard Reagent-Mediated Coupling

Adapting methods from the synthesis of 3,5-dichloro-2,2,2-trifluoroacetophenone, a Grignard approach enables coupling of pre-formed thioether fragments with the trifluoroacetophenone core.

Stepwise Procedure

-

Synthesis of 1-Trifluoroacetyl Piperidine : Piperidine reacts with ethyl trifluoroacetate under neat conditions (75–85°C, 4–6 hours) to form 1-trifluoroacetyl piperidine (90% yield).

-

Grignard Reagent Preparation : Iso-pentyl magnesium bromide is generated in tetrahydrofuran (THF) using Mg turnings and iso-pentyl bromide.

-

Coupling Reaction : The Grignard reagent reacts with 4'-bromo-2,2,2-trifluoroacetophenone at 0–30°C, followed by quenching with aqueous HCl to yield the target compound.

Critical Parameters :

Table 2: Grignard Method Performance

Comparative Analysis of Methods

Efficiency and Scalability

Cost Considerations

-

SNAr : Lower cost due to readily available halo-precursors and minimal catalyst use.

-

Grignard : Higher operational costs from solvent purification and Mg handling.

Advanced Purification Techniques

Distillation

Chemical Reactions Analysis

Types of Reactions

4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: NaBH₄, LiAlH₄

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison :

2,2,2-Trifluoroacetophenone (parent compound)

3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (halogenated analog)

2-Chloro-2,2-difluoroacetophenone (reduced fluorine substitution)

4'-Nitro-2,2,2-trifluoroacetophenone (electron-withdrawing nitro group)

Key Findings :

- The trifluoromethyl group in all analogs enhances electrophilicity, but substituents like Cl, F, or iso-pentylthio modulate reactivity. For example, 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone exhibits higher electrophilicity due to synergistic electron withdrawal from Cl/F .

- Steric effects : The iso-pentylthio group in the target compound likely reduces accessibility to the carbonyl group compared to smaller substituents, impacting reaction rates in catalysis .

Reactivity in Organic Transformations

Hydroboration Efficiency :

- 2,2,2-Trifluoroacetophenone undergoes quantitative hydroboration in 15 minutes at room temperature, faster than sterically hindered analogs (e.g., 2,2,2-trimethylacetophenone requires 2.5 hours) .

- 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is expected to exhibit slower hydroboration due to steric hindrance from the iso-pentylthio group, though its electron-withdrawing CF₃ may partially offset this effect.

Competition Experiments :

- In reactions with benzaldehyde and 2,2-difluoroacetophenone, 2,2,2-trifluoroacetophenone shows intermediate reactivity (CF₃ > aldehyde but < CHF₂) .

- 2-Chloro-2,2-difluoroacetophenone outperforms CF₃ analogs in difluoromethylation, highlighting the role of Cl in stabilizing intermediates .

Industrial and Environmental Relevance

- 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone is a key intermediate in agrochemicals (e.g., isocycloseram) .

- 2,2,2-Trifluoroacetophenone is used in photolabile diazirine synthesis for carbene generation .

- 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is discontinued commercially , likely due to synthesis challenges or niche applications.

Biological Activity

4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with iso-pentylthiol in the presence of a suitable catalyst. The compound features a trifluoromethyl group that enhances its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values for S. aureus were found to be as low as 15.63 μg/mL, indicating potent antibacterial effects .

- The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF12A.

- Cytotoxicity : The compound displayed IC50 values in the low micromolar range (8.88 ± 1.07 μM for HeLa cells) .

- Mechanism of Action : It is believed to bind to genomic DNA and act as an intercalator without causing significant DNA damage .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Effects :

The biological activity of 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiol group present in the compound can form covalent bonds with enzymes, potentially inhibiting their activity.

- Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes easily, affecting membrane integrity and function.

Comparative Analysis

To understand the uniqueness of 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone in relation to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone | Yes | Yes | Trifluoromethyl group enhances activity |

| 3-Methylthiophenol | Moderate | Limited | Lacks trifluoromethyl group |

| 4-Methylthiophenol | Moderate | Limited | Lacks isopentyl group |

Q & A

Q. What are the established synthetic routes for 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a thioether bond can be formed by reacting 2,2,2-trifluoroacetophenone derivatives with iso-pentylthiol under controlled pH (4–6) and temperature (60–80°C), using catalysts like copper sulfate to enhance reactivity . Post-reaction purification often employs steam distillation followed by solvent extraction (e.g., benzene) and reduced-pressure rectification to isolate the product . Advanced retrosynthetic tools (e.g., AI-driven models) can predict optimal pathways by leveraging databases like Reaxys or Pistachio .

Q. Which purification methods are most effective for isolating 4'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone?

Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate eluent) are standard for removing unreacted precursors and byproducts . Distillation under reduced pressure is critical for isolating volatile impurities, particularly due to the compound’s moderate boiling point (~196°C) . Purity validation requires HPLC or GC-MS with ≥95% threshold for research-grade material .

Q. How is the compound characterized structurally and functionally?

- Spectroscopy : (δ 1.3–1.7 ppm for iso-pentyl CH, δ 2.5 ppm for COCH), (δ -70 to -75 ppm for CF), and IR (1700–1750 cm for C=O stretch) .

- Mass Spectrometry : Exact mass (e.g., 266.08 g/mol) confirms molecular formula (CHFOS) .

- Chromatography : Retention time matching in HPLC against certified standards .

Advanced Research Questions

Q. How can experimental design optimize the compound’s bioactivity in receptor-binding studies?

- Target Selection : Prioritize receptors with known affinity for trifluoromethylketones (e.g., serine hydrolases) .

- Assay Design : Use fluorescence polarization or SPR to quantify binding kinetics. For example, competitive displacement assays with fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .

- Negative Controls : Include structurally similar analogs (e.g., 4'-methylthio derivatives) to isolate the iso-pentylthio group’s contribution .

Q. How to resolve contradictions in reported solubility and pharmacokinetic data?

- Solubility : Conflicting data may arise from solvent polarity (logP ~3.5). Test in DMSO/PBS mixtures and use co-solvents like cyclodextrins to enhance aqueous solubility .

- Pharmacokinetics : Nonlinear oral absorption (observed in analogs ) suggests phase II metabolism (e.g., glucuronidation). Use LC-MS/MS to identify metabolites in hepatic microsome assays .

Q. What strategies validate structure-activity relationships (SAR) for the iso-pentylthio substituent?

- Comparative Studies : Synthesize analogs with varying alkylthio chains (e.g., methyl, tert-butyl) and compare IC values in enzyme inhibition assays .

- Computational Modeling : Dock the compound into target active sites (e.g., COX-2) using Schrödinger Suite. The iso-pentylthio group’s hydrophobicity may enhance binding in lipophilic pockets .

- Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to visualize binding interactions .

Q. Methodological Notes

- Data Reproducibility : Archive raw NMR/spectral data in repositories like PubChem .

- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may require specialized waste disposal .

For further synthesis protocols or analytical standards, consult PubChem (DTXSID20374275) or ECHA databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.